

Spectroscopic and Structural Elucidation of Sarcandrolide D: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sarcandrolide D

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **Sarcandrolide D**, a complex dimeric sesquiterpenoid isolated from *Sarcandra glabra*. The following sections detail its mass spectrometry and nuclear magnetic resonance data, the experimental protocols for their acquisition, and a workflow for its isolation and characterization.

Core Spectroscopic Data

Sarcandrolide D was identified and characterized based on comprehensive spectroscopic analysis. The high-resolution electrospray ionization mass spectrometry (HR-ESI-MS) established its molecular formula, which was further supported by detailed 1D and 2D nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry Data

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) determined the molecular formula of **Sarcandrolide D** as $C_{37}H_{42}O_{12}$ [1]. The analysis of the molecular ion peak provided the basis for its structural elucidation in combination with NMR data.

Parameter	Value
Molecular Formula	$C_{37}H_{42}O_{12}$
Observed m/z [M] ⁺	678.2666

Nuclear Magnetic Resonance (NMR) Data

The structural framework of **Sarcandrolide D** was elucidated through extensive 1D and 2D NMR experiments. The ^1H NMR spectrum revealed characteristic signals for cyclopropane rings and six methyl groups. The ^{13}C NMR spectrum showed 37 carbon resonances, which were assigned to various functional groups, including methyl, methylene, methine, olefinic, and ester carbonyl carbons[1].

Table 1: ^1H NMR Spectroscopic Data for **Sarcandrolide D**.

Position	Chemical Shift (δ ppm)	Multiplicity	Coupling Constant (J in Hz)
Angular CH_3	0.81	s	7.0
Angular CH_3	0.96	s	
Olefinic CH_3	1.53	s	
Olefinic CH_3	1.78	d	
Olefinic CH_3	1.78	s	
Acetyl CH_3	2.03	s	

Table 2: ^{13}C NMR Spectroscopic Data for **Sarcandrolide D**.

Carbon Type	Chemical Shift (δ ppm)
Oxygenated sp^3 Quaternary Carbon	
Hemiacetal	103.4
Oxygenated Methine (C-9)	78.3
Ester Carbonyl	
Methyl	
Methylene (two oxygenated)	
sp^3 Methine (one oxygenated)	
Olefinic (three tetrasubstituted, one trisubstituted)	
sp^3 Quaternary (three oxygenated)	

Experimental Protocols

The isolation and characterization of **Sarcandrolide D** involved a multi-step process, beginning with the extraction from its natural source, followed by chromatographic separation and finally, spectroscopic analysis for structural elucidation.

Isolation of Sarcandrolide D

The whole plants of *Sarcandra glabra* were processed to yield a crude extract. This extract was then subjected to a series of chromatographic techniques, including silica gel column chromatography, to isolate the pure compound.

Spectroscopic Analysis

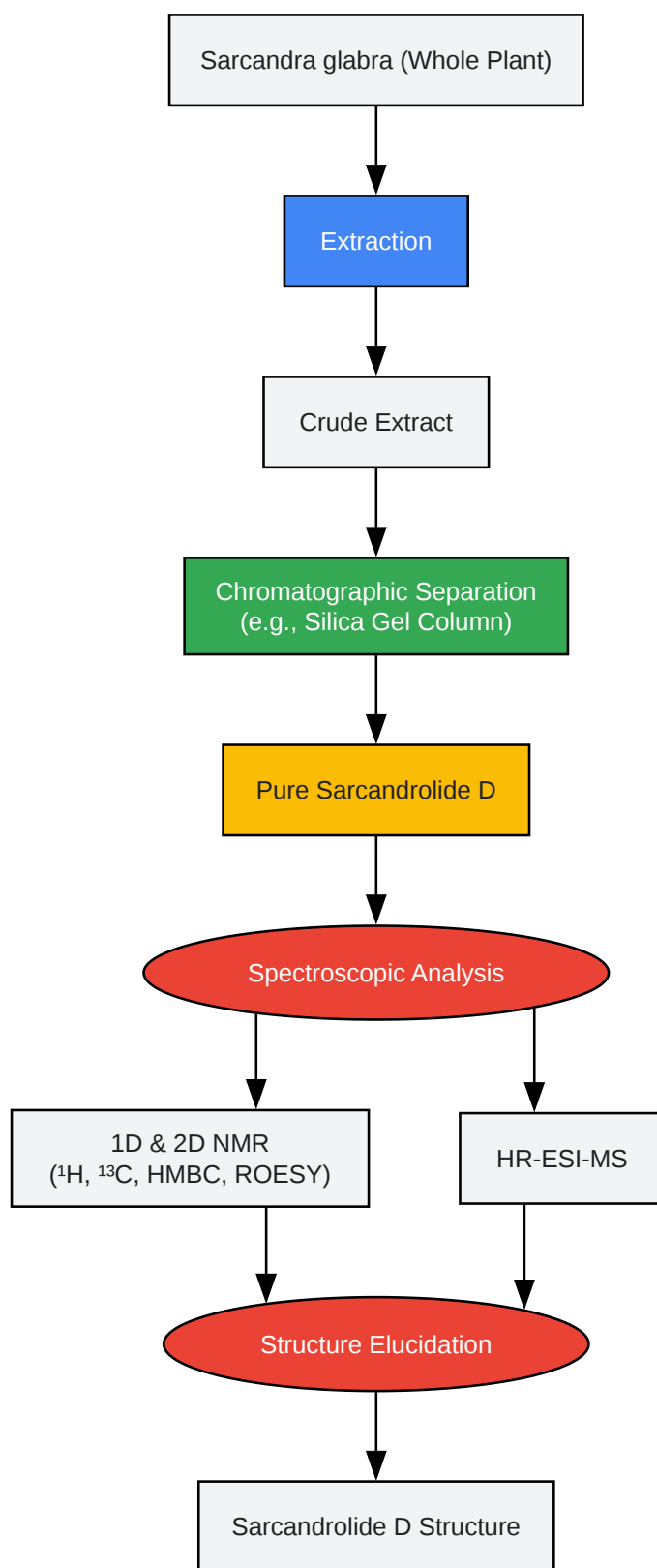
The purified **Sarcandrolide D** was analyzed using the following spectroscopic methods:

- NMR Spectroscopy: 1H NMR, ^{13}C NMR, HMBC (Heteronuclear Multiple Bond Correlation), and ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectra were recorded to determine the planar structure and relative configuration of the molecule^[1].

- Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was used to determine the exact molecular weight and establish the molecular formula^[1].

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the isolation and structural elucidation of **Sarcandrolide D**.



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Isolation and structural elucidation workflow for **Sarcandrolide D**.

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References

- 1. "Sesquiterpenes and Dimeric Sesquiterpenoids from *Sarcandra glabra*" by Xiu-Feng He, Sheng Yin et al. [scholarworks.sfasu.edu]
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Phone: (601) 213-4426

Email: info@benchchem.com